![molecular formula C10H7F2NO3 B12891225 2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid is a fluorinated organic compound with the molecular formula C10H7F2NO3. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid, typically involves the use of 2-aminophenol as a precursor . One common method includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs large-scale synthetic methodologies that ensure high yield and purity. The use of advanced catalytic systems and eco-friendly pathways is emphasized to meet industrial standards and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in β-amyloid-induced PC12 cells . This modulation of signaling pathways helps protect cells from apoptosis and reduce neurotoxicity.
Comparison with Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the difluoromethyl group.
2-(Chloromethyl)-1H-benzo[d]imidazole: Another benzoxazole derivative with different substituents.
Benzo[d]oxazole-2-thiol: A sulfur-containing analogue with distinct chemical properties.
Uniqueness: 2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid stands out due to the presence of the difluoromethyl group, which enhances its stability, bioavailability, and overall biological activity. This makes it a more potent and versatile compound compared to its analogues .
Properties
Molecular Formula |
C10H7F2NO3 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)-1,3-benzoxazol-6-yl]acetic acid |
InChI |
InChI=1S/C10H7F2NO3/c11-9(12)10-13-6-2-1-5(4-8(14)15)3-7(6)16-10/h1-3,9H,4H2,(H,14,15) |
InChI Key |
WNJPNQXBWWJKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)OC(=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


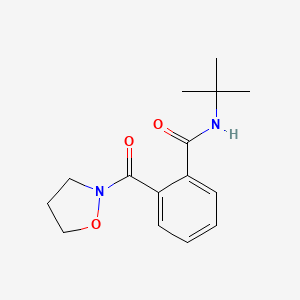
![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)

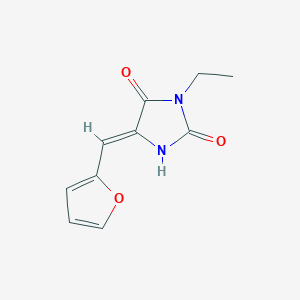
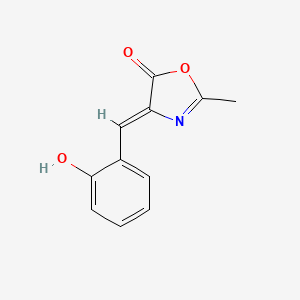
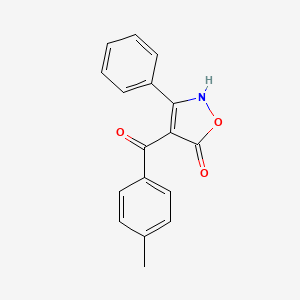
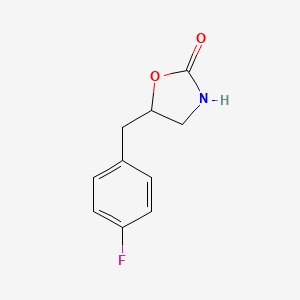

![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
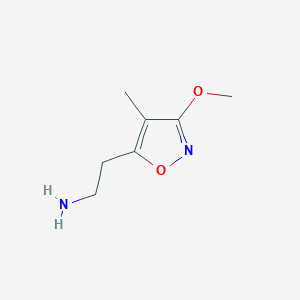
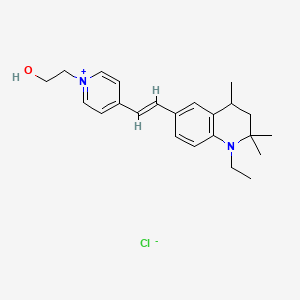
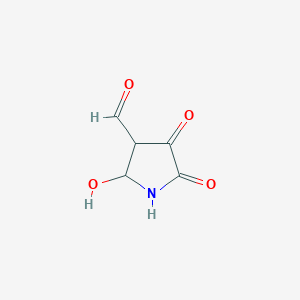
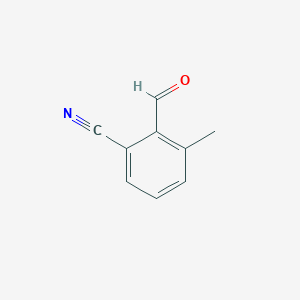
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
